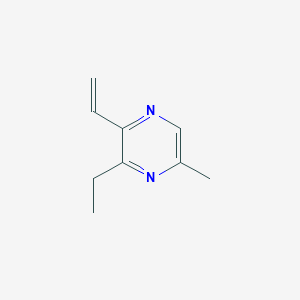

2-Ethenyl-3-ethyl-5-methylpyrazine

Übersicht

Beschreibung

2-Ethenyl-3-ethyl-5-methylpyrazine is a chemical compound with the molecular formula C9H12N2 and a molecular weight of 148.2050 . It is also known by the name Pyrazine, 2-ethenyl-3-ethyl-5-methyl .

Molecular Structure Analysis

The IUPAC Standard InChI for 2-Ethenyl-3-ethyl-5-methylpyrazine is InChI=1S/C9H12N2/c1-4-8-9(5-2)11-7(3)6-10-8/h4,6H,1,5H2,2-3H3 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Wissenschaftliche Forschungsanwendungen

Food Industry

2-Ethenyl-3-ethyl-5-methylpyrazine: is known for its role as a flavor compound. It’s synthesized both chemically and biologically and used as a flavor additive, especially in thermally processed foods like coffee, cocoa, roasted nuts, and cereals . Its formation is closely related to the Maillard reaction, which is pivotal in developing the characteristic flavors of roasted foods .

Pharmaceuticals

In pharmaceuticals, this compound’s role is less direct but still significant. As a flavoring agent, it can be used to mask unpleasant tastes in oral medications, making them more palatable for patients. This can improve medication compliance, especially in pediatric and geriatric populations .

Agriculture

While direct applications in agriculture are not extensively documented, flavor compounds like 2-Ethenyl-3-ethyl-5-methylpyrazine can influence the sensory quality of food products derived from agricultural produce. This can affect consumer preference and, consequently, agricultural practices aimed at flavor enhancement .

Biotechnology

In biotechnological research, this pyrazine derivative could be used in sensory analysis and as a standard for chromatographic analysis. It helps in understanding the biochemical pathways of flavor formation in various biotech-engineered foods .

Environmental Science

Environmental science research may explore the impact of flavor compounds on the environment, particularly when they are released during food processing or as part of waste streams. Understanding their biodegradability and interactions with environmental factors is crucial .

Materials Science

The role of 2-Ethenyl-3-ethyl-5-methylpyrazine in materials science could involve the development of food packaging materials that can preserve or enhance the flavor of the contents. Smart packaging that responds to the presence of this compound could also be an area of interest .

Chemical Synthesis

This compound is valuable in chemical synthesis as a building block for more complex molecules. It can be used to synthesize other pyrazine derivatives with varied applications, ranging from further flavor compounds to potential pharmaceutical intermediates .

Analytical Chemistry

Analytical chemists may use 2-Ethenyl-3-ethyl-5-methylpyrazine as a reference compound in methods such as gas chromatography and mass spectrometry. It helps in identifying and quantifying similar compounds in complex mixtures, such as food extracts or environmental samples .

Wirkmechanismus

Target of Action

2-Ethenyl-3-ethyl-5-methylpyrazine is a pyrazine compound . Pyrazines are known for their role in the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor . The primary targets of this compound are the olfactory receptors, as it is known to have a significant impact on the aroma profile of various foods .

Mode of Action

The compound interacts with its targets, the olfactory receptors, by binding to them and triggering a signal transduction pathway that results in the perception of smell .

Biochemical Pathways

The compound is involved in the Maillard reaction, a type of non-enzymatic browning reaction that occurs when proteins and sugars are heated together . This reaction results in the formation of various aroma compounds, including pyrazines like 2-Ethenyl-3-ethyl-5-methylpyrazine . The downstream effects of this pathway include the development of flavor and aroma in cooked and processed foods.

Pharmacokinetics

As a volatile compound, it is likely to be rapidly absorbed and distributed throughout the body following ingestion or inhalation . Its bioavailability would be influenced by factors such as its concentration in food, the presence of other compounds, and individual differences in metabolism and excretion .

Result of Action

The primary result of the action of 2-Ethenyl-3-ethyl-5-methylpyrazine is the contribution to the aroma profile of various foods. It is known to have a coffee-like odor, and it is used in the flavor industry for the formulation of nutty, cocoa, and popcorn-like flavors . On a molecular and cellular level, the compound interacts with olfactory receptors to trigger the perception of these specific smells .

Action Environment

The action, efficacy, and stability of 2-Ethenyl-3-ethyl-5-methylpyrazine can be influenced by various environmental factors. For instance, the compound’s aroma profile can be affected by the temperature and duration of cooking, as these factors influence the Maillard reaction . Additionally, the compound’s stability and efficacy can be affected by factors such as pH, presence of other compounds, and storage conditions .

Eigenschaften

IUPAC Name |

2-ethenyl-3-ethyl-5-methylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-4-8-9(5-2)11-7(3)6-10-8/h4,6H,1,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSQNQOKRWIKETP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CN=C1C=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70424032 | |

| Record name | 2-ethenyl-3-ethyl-5-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

202.00 to 203.00 °C. @ 760.00 mm Hg | |

| Record name | 3-Ethyl-5-methyl-2-vinylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034892 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

2-Ethenyl-3-ethyl-5-methylpyrazine | |

CAS RN |

181589-32-2 | |

| Record name | 2-Ethenyl-3-ethyl-5-methylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=181589-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-ethenyl-3-ethyl-5-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Ethyl-5-methyl-2-vinylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034892 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

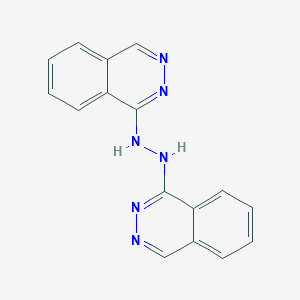

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Amino-2-chloro-2,3-dihydrothiazolo[4,5-d]pyrimidine-7-(6H)-one](/img/structure/B18834.png)

![3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B18865.png)